

Digitalose: A Comprehensive Technical Guide to a Biologically Significant Deoxy Sugar

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitalose, a naturally occurring 6-deoxy-3-O-methyl-D-galactose, is a critical component of various pharmacologically active cardiac glycosides found in plants of the Digitalis genus. As a deoxy sugar, its unique chemical structure imparts specific physicochemical and biological properties that are integral to the therapeutic and toxicological profiles of the glycosides it forms. This technical guide provides an in-depth exploration of **digitalose**, covering its chemical and physical properties, natural occurrence, and biosynthesis. It further details its relationship with other significant deoxy sugars, such as digitoxose, rhamnose, fucose, and 2-deoxy-D-glucose, through comparative analysis of their properties and biological activities. Detailed experimental protocols for the isolation, synthesis, and analysis of **digitalose** are provided, alongside a discussion of the signaling pathways affected by **digitalose**-containing cardiac glycosides. This guide aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and pharmacology.

Introduction to Digitalose and Deoxy Sugars

Deoxy sugars are carbohydrates that have had at least one hydroxyl group replaced with a hydrogen atom.[1] This structural modification significantly alters their properties compared to their hydroxylated counterparts, influencing their reactivity, conformational flexibility, and interactions with biological macromolecules.[1] Prominent examples of deoxy sugars include 2-



deoxy-D-ribose, the backbone of deoxyribonucleic acid (DNA), and L-fucose and L-rhamnose, which are important components of various glycoconjugates.[1]

Digitalose is a monodeoxy sugar with the systematic name 6-deoxy-3-O-methyl-D-galactose. [2] Its structure is characterized by the absence of a hydroxyl group at the C-6 position and the presence of a methyl ether at the C-3 position of a galactose scaffold. It is most notably found as a constituent of cardiac glycosides, a class of naturally occurring steroids with profound effects on heart muscle.[3] The sugar moieties of these glycosides, including **digitalose**, play a crucial role in their pharmacokinetic and pharmacodynamic properties, affecting their solubility, bioavailability, and binding affinity to their molecular target, the Na+/K+-ATPase pump.[2]

Physicochemical Properties of Digitalose and Other Deoxy Sugars

The physicochemical properties of deoxy sugars are fundamental to their biological function and analytical characterization. The following table summarizes key quantitative data for **digitalose** and other relevant deoxy sugars for comparative analysis.



Property	Digitalose (6-deoxy-3- O-methyl-D- galactose)	Digitoxose (2,6- dideoxy-D- ribo- hexose)	L- Rhamnose (6-deoxy-L- mannose)	L-Fucose (6-deoxy-L- galactose)	2-Deoxy-D- glucose
Molecular Formula	C7H14O5[2]	C ₆ H ₁₂ O ₄ [4]	C ₆ H ₁₂ O ₅ [5]	C ₆ H ₁₂ O ₅ [6]	C ₆ H ₁₂ O ₅ [7]
Molecular Weight (g/mol)	178.18[2]	148.16[4]	164.16[5]	164.16[6]	164.16[7]
Melting Point (°C)	106-119	~110	91-95[5]	150-153[6]	146-147[7]
Optical Rotation ([α]D)	+109° to +126° (water)	+46.3° (water)	+8.2° (water)	-75.5° (water) [6]	+46.5° (water)
Solubility in Water	Soluble	Soluble	521.5 g/L (40 °C)[5]	Soluble (50 mg/mL)[6]	Soluble (330 mg/mL)[8]

Natural Occurrence and Biosynthesis Natural Sources of Digitalose

Digitalose is primarily found in plants of the genus Digitalis, most notably Digitalis purpurea (purple foxglove) and Digitalis lanata.[3] It exists as a component of complex cardiac glycosides, where it is linked to a steroidal aglycone. Examples of **digitalose**-containing cardiac glycosides include thevetin and emicymarin.[3]

Biosynthesis of Digitalose and Deoxy Sugars

The biosynthesis of the aglycone portion of cardiac glycosides in Digitalis species is proposed to start from cholesterol and proceeds through a series of enzymatic modifications to form the steroidal core.[9] The biosynthesis of the deoxy sugar moieties, including **digitalose**, occurs separately and they are subsequently attached to the aglycone by glycosyltransferases.



While the specific enzymatic pathway for D-digitalose biosynthesis in Digitalis is not fully elucidated, the general biosynthesis of 6-deoxyhexoses in bacteria provides a model. This process typically starts with a nucleotide-diphosphate (NDP)-sugar, such as NDP-D-glucose. A series of enzymatic reactions, including dehydration, epimerization, and reduction, leads to the formation of the NDP-6-deoxyhexose, which then serves as the donor for glycosyltransferases. The 3-O-methylation of digitalose would be a subsequent step catalyzed by a methyltransferase.



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Caption: Generalized biosynthetic pathway of a 6-deoxy-3-O-methylhexose.

Relationship to Other Deoxy Sugars

Digitalose shares structural similarities with other deoxy sugars, which often results in overlapping biological activities and analytical behaviors.

- Digitoxose: A 2,6-dideoxy sugar, digitoxose is another common sugar component of cardiac glycosides, such as digitoxin.[4] The presence of two deoxy groups makes it more lipophilic than digitalose. The nature of the sugar moiety significantly influences the potency and selectivity of cardiac glycosides.[10]
- L-Rhamnose and L-Fucose: These 6-deoxy sugars are widespread in nature.[5][6] L-Rhamnose is a 6-deoxy-L-mannose, while L-fucose is a 6-deoxy-L-galactose.[5][6] Their different stereochemistry at C-2 and C-4 compared to digitalose leads to distinct biological roles.
- 2-Deoxy-D-glucose (2-DG): This synthetic glucose analog, where the C-2 hydroxyl group is replaced by hydrogen, is a well-known inhibitor of glycolysis.[7] It is taken up by glucose



transporters and phosphorylated by hexokinase, but cannot be further metabolized, leading to ATP depletion and cellular stress.[7]

Experimental Protocols Isolation of Digitalose from Digitalis purpurea

This protocol describes the extraction of cardiac glycosides from Digitalis purpurea leaves followed by acid hydrolysis to release the constituent sugars, including **digitalose**, and subsequent purification.

Materials:

- · Dried, powdered leaves of Digitalis purpurea
- Ethanol (70%)
- · Lead acetate solution
- Chloroform
- 2M Hydrochloric acid
- Sodium carbonate
- Silica gel for column chromatography
- Solvent system for chromatography (e.g., chloroform:methanol gradient)

Protocol:

- Extraction of Cardiac Glycosides:
 - 1. Macerate 100 g of powdered Digitalis purpurea leaves with 500 mL of 70% ethanol for 24 hours at room temperature.
 - 2. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

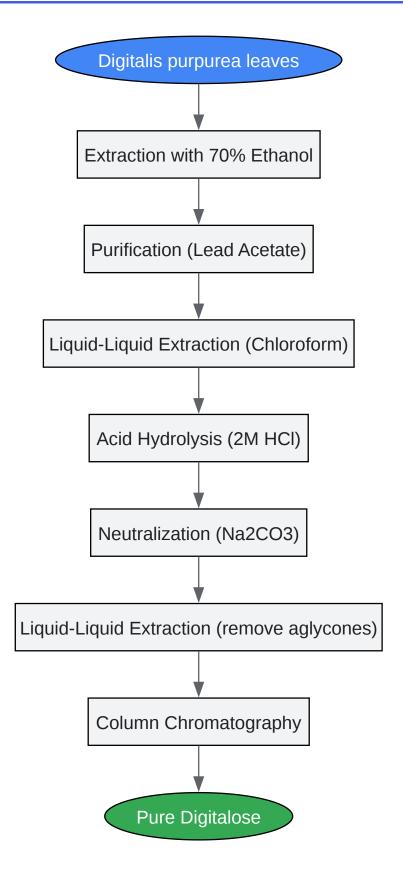


- 3. Dissolve the crude extract in water and treat with lead acetate solution to precipitate tannins and other impurities.
- 4. Centrifuge and collect the supernatant. Remove excess lead acetate by adding a stoichiometric amount of sodium sulfate, followed by centrifugation.
- 5. Extract the aqueous solution with chloroform to partition the cardiac glycosides into the organic phase.
- 6. Evaporate the chloroform to yield the crude cardiac glycoside mixture.
- Acid Hydrolysis:
 - 1. Dissolve the crude cardiac glycoside mixture in 100 mL of 2M HCl.
 - 2. Reflux the solution for 2 hours to hydrolyze the glycosidic bonds.
 - Cool the reaction mixture and neutralize with sodium carbonate until the pH is approximately 7.

Isolation of Digitalose:

- 1. Extract the neutralized solution with chloroform to remove the aglycones. The aqueous layer will contain the liberated sugars.
- 2. Concentrate the aqueous layer under reduced pressure.
- 3. Subject the concentrated sugar mixture to silica gel column chromatography.
- 4. Elute the column with a chloroform:methanol gradient, starting with a high chloroform concentration.
- 5. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with an appropriate reagent (e.g., aniline phthalate).
- 6. Combine the fractions containing pure **digitalose** and evaporate the solvent to obtain the isolated sugar.





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Caption: Workflow for the isolation of **digitalose** from Digitalis purpurea.



Chemical Synthesis of D-Digitalose (6-deoxy-3-O-methyl-D-galactose)

The chemical synthesis of D-**digitalose** can be achieved from D-galactose through a multi-step process involving protection, methylation, and deoxygenation.

Materials:

- D-galactose
- Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid
- Sodium hydride, Methyl iodide
- Di-isobutylaluminium hydride (DIBAL-H)
- Acetic anhydride, Pyridine
- N-Bromosuccinimide (NBS)
- Tributyltin hydride, AIBN
- Sodium methoxide in methanol
- Trifluoroacetic acid (TFA)

Protocol Outline:

- Protection of D-galactose: Protect the 1,2 and 3,4 hydroxyl groups of D-galactose as isopropylidene ketals.
- Methylation: Selectively deprotect the 3-hydroxyl group and methylate it using sodium hydride and methyl iodide.
- Selective Deprotection and Acetal Formation: Remove the 1,2-isopropylidene group and form a methyl glycoside.



- 6-Deoxygenation: Convert the primary hydroxyl group at C-6 to a good leaving group (e.g., tosylate or bromide) and then reduce it to a methyl group, for example, via a radical deoxygenation reaction.
- Deprotection: Remove the remaining protecting groups to yield D-digitalose.

Analysis of Digitalose by HPLC-RID

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for the analysis of underivatized sugars.

Instrumentation:

- HPLC system with a pump, autosampler, column oven, and a refractive index detector.
- Amino- or carbohydrate-specific column (e.g., Aminex HPX-87P).

Chromatographic Conditions:

- Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) or deionized water for ion-exchange columns.
- Flow Rate: 0.5 1.0 mL/min.
- Column Temperature: 30-85 °C (depending on the column).
- Injection Volume: 10-20 μL.
- · Detection: Refractive Index Detector.

Procedure:

- Prepare standard solutions of digitalose and other deoxy sugars of known concentrations.
- Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 μm filter.
- Inject the standards to create a calibration curve.



 Inject the sample and quantify the amount of digitalose by comparing the peak area to the calibration curve.

Biological Activity and Signaling Pathways

The primary biological activity of **digitalose**-containing cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[11]

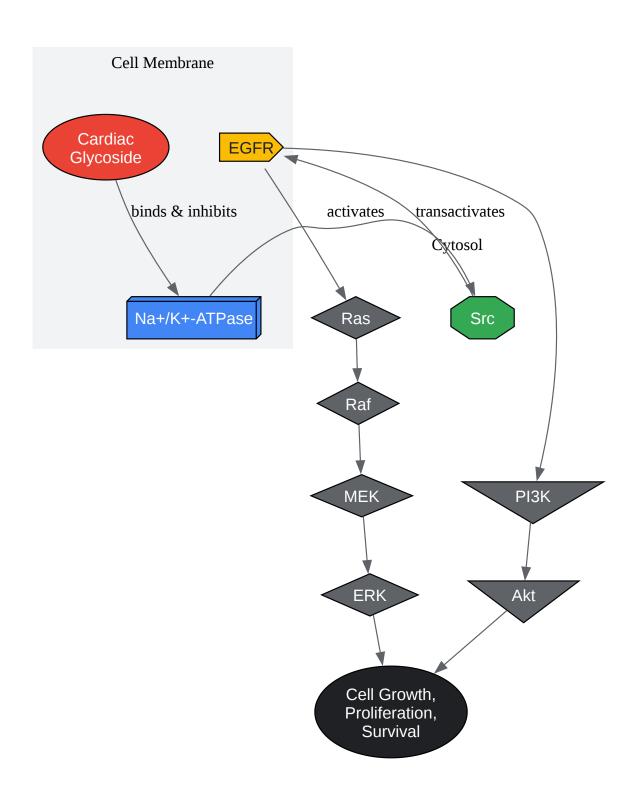
Mechanism of Action of Cardiac Glycosides

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration.[12] This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[12] In cardiac myocytes, this increased calcium concentration enhances contractility.[12]

Signaling Pathways

Beyond its ion transport function, the Na+/K+-ATPase also acts as a signaling scaffold.[11] Binding of cardiac glycosides can trigger a cascade of intracellular signaling events, often in a cell-type-specific manner. This signaling can involve the activation of Src kinase, transactivation of the epidermal growth factor receptor (EGFR), and subsequent activation of downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[3][11] These pathways are involved in regulating cell growth, proliferation, and survival, which explains the interest in cardiac glycosides as potential anticancer agents.[10]





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Caption: Signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.



Comparative Biological Activity

The cytotoxic effects of cardiac glycosides against various cancer cell lines have been extensively studied. The nature of the sugar moiety plays a significant role in this activity. For instance, studies have shown that monosaccharide analogs of digitoxin can exhibit greater potency in inducing apoptosis than the parent trisaccharide compound.[10] The table below presents a summary of reported IC50 values for some cardiac glycosides, highlighting the influence of the glycosidic substitution on their cytotoxic potential.

Compound	Sugar Moiety	Cell Line	IC50 (nM)
Digitoxin	(Digitoxose)₃	Various	6.4 - 76[13]
Digoxin	(Digitoxose)₃	Various	Varies
Ouabain	Rhamnose	Various	Varies
Proscillaridin A	Rhamnose	Various	6.4 - 76[13]
Lanatoside C	(Digitoxose)₃ + Glucose	Various	Varies
Digitoxigenin	None (Aglycone)	Various	Higher than glycosides[13]

Characterization of Digitalose NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The 1H and 13C NMR spectra of **digitalose** will show characteristic signals for the 6-deoxy methyl group and the 3-O-methyl group, in addition to the signals for the pyranose ring protons and carbons. The chemical shifts and coupling constants provide information about the stereochemistry and conformation of the molecule.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of **digitalose**. In the mass spectrum of a cardiac glycoside containing **digitalose**, a neutral loss



corresponding to the mass of the **digitalose** moiety can often be observed, aiding in the identification of the sugar component.

Conclusion

Digitalose represents a fascinating and biologically important deoxy sugar. Its presence in cardiac glycosides is critical for their therapeutic effects, and understanding its chemistry, biosynthesis, and biological activity is essential for the development of new drugs and the optimization of existing ones. This technical guide has provided a comprehensive overview of **digitalose**, from its fundamental properties to its role in complex biological systems. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of natural products, medicinal chemistry, and pharmacology. Further research into the specific enzymes of **digitalose** biosynthesis in plants and a more detailed investigation into the structure-activity relationships of **digitalose**-containing compounds will undoubtedly open new avenues for drug discovery and development.

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